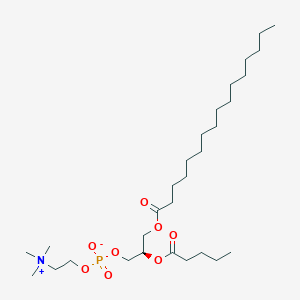
Antofloxacin
Übersicht
Beschreibung
Antofloxacin is a well-tolerated, orally active, and broad-spectrum 8-amino-fluoroquinolone with potent antibacterial activities . It shows superior antibacterial activity against gyrA mutation-positive H. pylori strains, especially in Asn87-mutated strains, compared to levofloxacin . It is a weak, reversible inhibitor of CYP1A2 for the research of infections caused by a diverse group of bacterial species .
Chemical Reactions Analysis
Antofloxacin has been found to interact with theophylline, a drug used for respiratory diseases. The results showed that Antofloxacin increases the plasma theophylline concentration, partly by acting as a mechanism-based inhibitor of CYP1A2 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics and Efficacy Against Klebsiella pneumoniae : Antofloxacin, a novel broad-spectrum fluoroquinolone, exhibits promising pharmacodynamic (PD) and pharmacokinetic (PK) profiles against Klebsiella pneumoniae. A study conducted using a neutropenic murine lung infection model revealed effective penetration of antofloxacin into lung epithelial lining fluid, demonstrating its potential for treating respiratory tract infections involving K. pneumoniae (Zhou et al., 2017).
Effectiveness Against Escherichia coli : In a neutropenic murine thigh infection model, antofloxacin showed significant efficacy against urinary Gram-negative bacilli, particularly Escherichia coli. The study highlighted the drug’s potential in addressing urinary tract infections due to its broad-spectrum antibacterial activity (Zhou et al., 2017).
Activity Against Mycobacterium tuberculosis : Antofloxacin displayed lower MIC levels than ofloxacin but higher than levofloxacin and moxifloxacin when tested against Mycobacterium tuberculosis. This suggests its potential application in tuberculosis treatment, although the current dose might need optimization (Yu et al., 2016).
Efficacy in Staphylococcus aureus Infections : Antofloxacin demonstrated powerful antibacterial activity against Staphylococcus aureus in a neutropenic murine thigh infection model. The AUC24 h/MIC ratio was identified as the PK/PD parameter most closely linked to efficacy, indicating its effectiveness against S. aureus infections (Xiao, 2008).
Pharmacodynamic Target Assessment : A study assessing the pharmacodynamic target of antofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a neutropenic murine pneumonia model found specific AUC/MIC targets associated with different levels of bacterial reduction. This study aids in understanding the dosing regimens necessary for effective treatment of infections caused by these pathogens (Zhou et al., 2020).
Cytochrome P450 Interaction
Impact on Cytochrome P450 Isoforms : Antofloxacin was found to have an inhibitory effect on CYP1A2, indicating a potential for drug-drug interactions, especially for substrates of CYP1A2. This finding is crucial for considering antofloxacin in combination therapies (Xiao et al., 2010).
Mechanism-based Inhibition of CYP1A2 : Another study confirmed that antofloxacin is a mechanism-based inhibitor of CYP1A2, which could impact the metabolism of drugs processed by this enzyme. This information is significant for understanding possible drug interactions and metabolic pathways affected by antofloxacin (Zhu et al., 2009).
Clinical Trials and Dosage Studies
Phase II Clinical Trial for Acute Bacterial Infections : A Phase II study evaluating the effectiveness of antofloxacin for treating acute exacerbations of chronic bronchitis and acute pyelonephritis showed that it is as effective and well-tolerated as levofloxacin, making it a viable option for these conditions (Wang et al., 2010).
Pharmacokinetic Studies in Healthy Volunteers : Multiple studies have been conducted to understand the pharmacokinetics of antofloxacin in healthy volunteers, which are crucial for determining appropriate dosages for further clinical investigations (Xiao et al., 2008; Wang et al., 2011).
Wirkmechanismus
While the exact mechanism of action for Antofloxacin is not specified in the search results, it is known to be a broad-spectrum antibiotic, suggesting it works against a wide range of bacteria. It shows superior antibacterial activity against certain strains of H. pylori, indicating it may inhibit bacterial growth or reproduction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22/h7,9H,3-6,8,20H2,1-2H3,(H,25,26)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFCVNDHFSOKMK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026060 | |
| Record name | Antofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antofloxacin | |
CAS RN |
119354-43-7 | |
| Record name | Antofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119354437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56A192VX1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





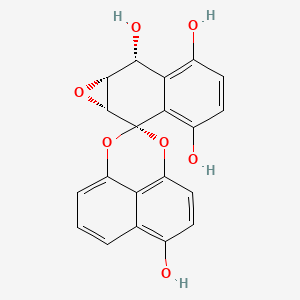

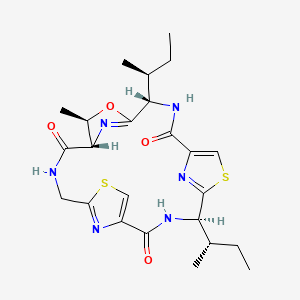
![Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate](/img/structure/B1263470.png)
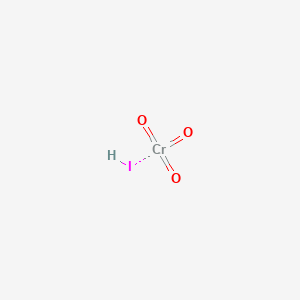


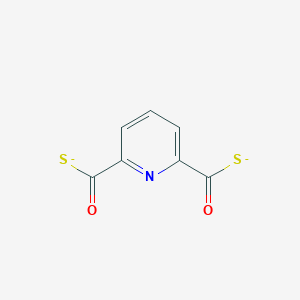
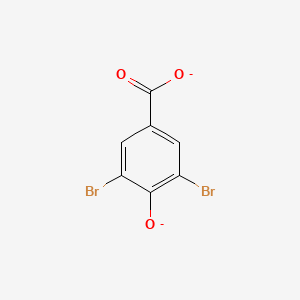
![3-[(Dodecylthiocarbonyl)Methyl]Glutarimide](/img/structure/B1263478.png)

